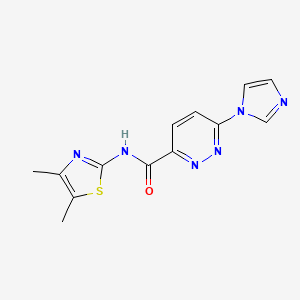
3,4-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in many pharmaceuticals . It also contains methoxy groups and a benzothiazole ring, which are common in various organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from simpler precursors. For example, benzamide derivatives can be synthesized from benzoic acid or its derivatives . Methoxy groups can be introduced using a variety of methods, including Williamson ether synthesis. The benzothiazole ring can be synthesized using methods such as the Hantszch thiazole synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the planarity of the molecule, while the methoxy groups could introduce some steric hindrance .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The benzamide moiety could undergo hydrolysis to yield benzoic acid and an amine. The methoxy groups could be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the amide and methoxy groups would likely make it somewhat polar and capable of participating in hydrogen bonding .Scientific Research Applications
Anti-Inflammatory Applications
Benzothiazole derivatives have been studied for their anti-inflammatory properties. Compounds similar to the one have shown potential in inhibiting COX enzymes, which play a key role in the inflammatory process . This suggests that our compound could be researched for its efficacy in treating conditions like arthritis or other inflammatory diseases.
Antioxidant Properties
Benzamide compounds have been associated with antioxidant activities. They can scavenge free radicals and chelate metals, which are crucial in preventing oxidative stress-related damage within the body . This property could be harnessed in developing treatments for diseases caused by oxidative stress, such as neurodegenerative disorders.
Antibacterial Activity
The structural analogs of our compound have demonstrated antibacterial activity against various gram-positive and gram-negative bacteria . This indicates that it could be used in the development of new antibacterial agents, which is particularly important in the era of increasing antibiotic resistance.
Anticancer Research
Benzothiazole and benzamide moieties are often explored for their potential anticancer activities. They can act on various pathways involved in cancer cell proliferation and survival . Research into this application could lead to the development of novel chemotherapeutic agents.
Drug Discovery and Development
The compound’s structure is conducive to binding with various biological targets, making it a valuable scaffold in drug discovery. It could be used to synthesize new compounds with improved pharmacokinetic and pharmacodynamic properties .
Material Science
Beyond biomedical applications, benzothiazole derivatives have shown promise in material science. They can be used in the synthesis of organic compounds that have specific electronic or photonic properties, potentially useful in creating new types of sensors or other electronic devices .
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin, which are key players in the inflammatory response .
Pharmacokinetics
The compound’s effectiveness in inhibiting cox enzymes suggests it has sufficient bioavailability to interact with its targets .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of inflammatory mediators . This results in a reduction of inflammation, making the compound potentially useful in the treatment of inflammatory conditions .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s a new material, research could focus on its physical properties and potential applications .
properties
IUPAC Name |
3,4-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-16-13(23-3)6-5-7-15(16)25-18(20)19-17(21)11-8-9-12(22-2)14(10-11)24-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREOKFYZNFWZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2940330.png)

![1-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2940333.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2940334.png)
![methyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2940336.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2940337.png)
![methyl 5-{[4,4-dioxo-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}-2-furoate](/img/structure/B2940340.png)

![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2940344.png)
![8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2940345.png)


